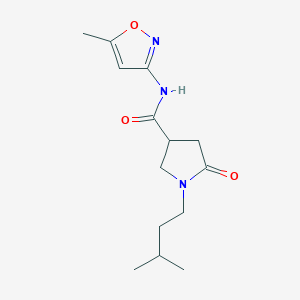
N~1~-(2-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMG-01, is a novel compound that has gained significant attention in the field of scientific research. It is a glycine transporter 1 (GlyT1) inhibitor that has been shown to have potential therapeutic uses in the treatment of various neuropsychiatric disorders.
Mecanismo De Acción
N~1~-(2-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a GlyT1 inhibitor, which leads to an increase in extracellular glycine levels in the brain. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. By increasing extracellular glycine levels, this compound enhances NMDA receptor function and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular glycine levels in the hippocampus and prefrontal cortex, which are brain regions that are important for cognitive function. It has also been shown to increase dopamine and serotonin levels in the prefrontal cortex, which may contribute to its antidepressant and antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~1~-(2-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for GlyT1. This makes it a useful tool for studying the role of glycine in the brain and for developing new treatments for neuropsychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for N~1~-(2-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide research. One direction is to further investigate its potential therapeutic uses in the treatment of neuropsychiatric disorders. Another direction is to develop new GlyT1 inhibitors with improved pharmacokinetic properties. Finally, it would be interesting to investigate the role of glycine in other brain regions and its potential therapeutic uses in other neurological disorders.
Métodos De Síntesis
N~1~-(2-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form 4-methylphenylacetyl chloride. This is then reacted with 2-ethoxyaniline to form N~1~-(2-ethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide. The final step involves the reaction of N~1~-(2-ethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide with methylsulfonyl chloride in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N~1~-(2-ethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic uses in the treatment of various neuropsychiatric disorders such as schizophrenia, depression, and anxiety. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. This compound has also been shown to improve cognitive function in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17-8-6-5-7-16(17)19-18(21)13-20(25(3,22)23)15-11-9-14(2)10-12-15/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAXCHPHDPOXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6106139.png)
![ethyl 2-[(3,3-diphenylpropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6106156.png)
![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6106166.png)
![N-(3,4-dimethylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6106172.png)
![7-(cyclopropylmethyl)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6106185.png)
![N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B6106191.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6106197.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6106199.png)

![N-(2-chlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6106207.png)
![N'-(2-chlorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6106220.png)
![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106243.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6106248.png)